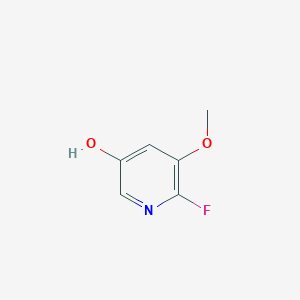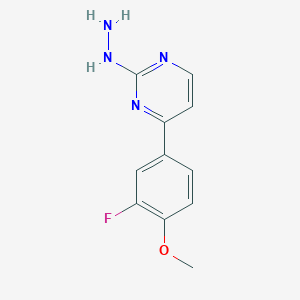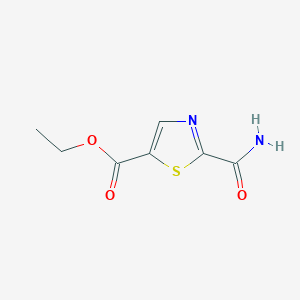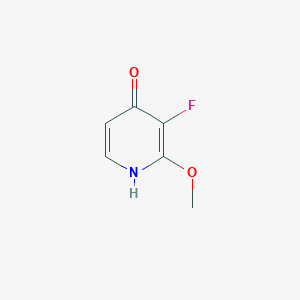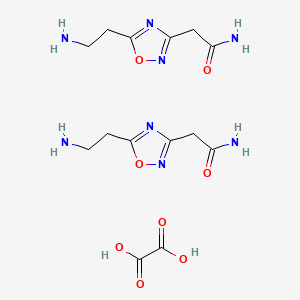
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate
Vue d'ensemble
Description
“N-(2-Aminoethyl)acetamide” is an organic building block . It’s used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
“N-(2-Aminoethyl)acetamide” may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .
Molecular Structure Analysis
The molecular formula of “N-(2-Aminoethyl)acetamide” is C4H10N2O . The molecular weight is 102.14 g/mol .
Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)acetamide” is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor . It has a boiling point of 128 °C/3 mmHg and a melting point of 50 °C . The density is 1.066 g/mL at 25 °C .
Applications De Recherche Scientifique
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which share a similar core structure to the compound , are recognized for their wide range of therapeutic applications. These compounds are known for their ability to bind with various enzymes and receptors in biological systems, leading to a variety of bioactivities. Due to their structural features, 1,3,4-oxadiazole-based compounds have been extensively researched for their potential in treating various ailments, contributing significantly to medicinal chemistry. They show promise in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications (Verma et al., 2019).
Synthesis and Biological Activity
The synthesis of 1,3,4-oxadiazole structures, closely related to the specified compound, has been a focal point in the development of medical chemistry. These compounds are characterized by a broad range of synthesis methods, with a notable impact on biologically oriented drug synthesis (BIODS). Emphasis is placed on derivatives with significant antitumor, antifungal, antituberculous, antimalarial, and antibacterial activities, highlighting the importance of 1,3,4-oxadiazole derivatives in drug discovery and development (Karpenko et al., 2020).
Drug Discovery and Oxadiazole Derivatives
Research on 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives, which are structurally related to the chemical , has shown these compounds possess favorable pharmacological profiles. Their interactions with biomacromolecules through hydrogen bonds enhance their pharmacological activities, displaying a range of effects including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. Recent studies emphasize the need for further exploration of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Biological Activities and Applications
The exploration of 1,3,4-oxadiazole compounds has highlighted their broad spectrum of pharmacological activities. This includes their utility in developing novel therapeutic agents with anti-inflammatory, antimicrobial, antitumor, anticonvulsant, and antiviral effects among others. The structural characteristics of 1,3,4-oxadiazole derivatives make them a key focus for the development of safer and more effective medicinal agents, offering a promising avenue for future drug development (Bala et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10N4O2.C2H2O4/c2*7-2-1-6-9-5(10-12-6)3-4(8)11;3-1(4)2(5)6/h2*1-3,7H2,(H2,8,11);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEDZFPYRBWHTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=NO1)CC(=O)N.C(CN)C1=NC(=NO1)CC(=O)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



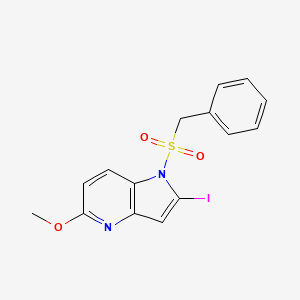
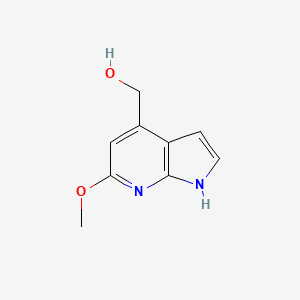
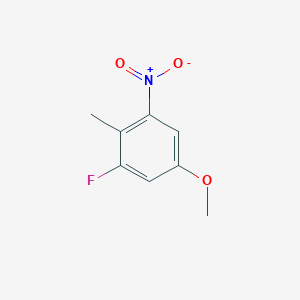
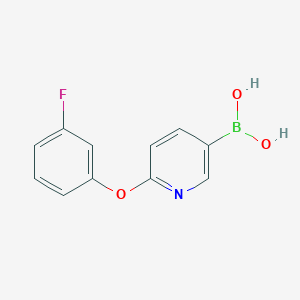
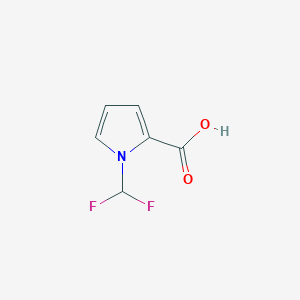
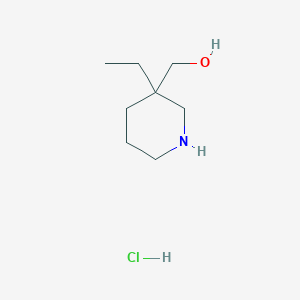

![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)


